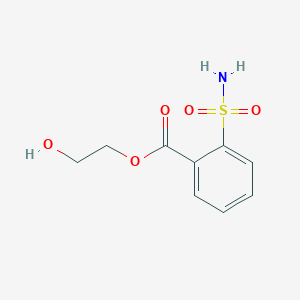

2-Hydroxyethyl 2-sulfamoylbenzoate

Description

Properties

CAS No. |

102909-09-1 |

|---|---|

Molecular Formula |

C9H11NO5S |

Molecular Weight |

245.25 g/mol |

IUPAC Name |

2-hydroxyethyl 2-sulfamoylbenzoate |

InChI |

InChI=1S/C9H11NO5S/c10-16(13,14)8-4-2-1-3-7(8)9(12)15-6-5-11/h1-4,11H,5-6H2,(H2,10,13,14) |

InChI Key |

JHENOANIMKFEMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCO)S(=O)(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Introduction to 2-Hydroxyethyl 2-sulfamoylbenzoate

This compound is a sulfonamide derivative that has garnered attention for its potential applications in medicinal chemistry and pharmaceutical development. This compound features a sulfonamide group attached to a benzoate moiety, along with a hydroxyethyl substituent. Its unique structure allows for significant biological activity, particularly as an enzyme inhibitor.

Enzyme Inhibition

This compound has been identified as a selective inhibitor of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes, including respiration and pH regulation. The inhibition of specific isoforms of carbonic anhydrase, particularly CA IX and CA XII, has implications in cancer therapy due to their overexpression in tumor cells. Research indicates that compounds like this compound can suppress the growth of various cancer cell lines, including lung, renal, prostate, and breast cancers .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Studies have shown that derivatives with similar structures can selectively inhibit COX-2, which is implicated in inflammatory diseases. The IC50 value for COX-2 inhibition has been reported as low as 0.098 μM for closely related compounds, suggesting that modifications to the structure of this compound could enhance its efficacy .

Potential Therapeutic Uses

Due to its enzyme inhibition capabilities, this compound may be explored further for therapeutic applications in conditions such as:

- Glaucoma : By inhibiting carbonic anhydrases, it may help reduce intraocular pressure.

- Edema : Its diuretic properties can aid in fluid retention issues.

- Cancer Treatment : Targeting CA IX and CA XII provides a pathway for developing anticancer agents.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Cancer Research : A study demonstrated that selective CA inhibitors could suppress tumor growth in animal models, indicating potential for clinical applications .

- Inflammation Models : In vitro studies have shown that modifications to the compound can lead to enhanced COX-2 inhibition, providing insights into its anti-inflammatory potential .

These findings underscore the importance of continued research into the therapeutic applications of this compound.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Physicochemical Properties

- Solubility: The hydroxyethyl group in this compound increases solubility in polar solvents (e.g., water, ethanol) compared to its methyl ester counterpart due to hydrogen bonding . Methyl 2-sulfamoylbenzoate, lacking a hydroxyl group, is more lipophilic .

- Stability : Sulfamoyl esters are generally sensitive to hydrolysis under acidic or alkaline conditions. The hydroxyethyl group may slightly enhance stability in aqueous environments by forming intramolecular hydrogen bonds with the sulfamoyl group .

- Reactivity : The sulfamoyl group (-SO₂NH₂) is a key reactive site, enabling nucleophilic substitution or condensation reactions. Ethametsulfuron methyl ester leverages this group for herbicidal activity by inhibiting acetolactate synthase (ALS) in plants .

Research Findings and Key Insights

- Hydrogen Bonding Dynamics : Studies on hydroxyethyl methacrylate (HEMA) polymers indicate that hydroxyethyl groups form stable hydrogen bonds with water, enhancing biocompatibility and solubility . This property likely extends to this compound, making it advantageous for biomedical or environmental applications.

- Synthetic Flexibility: The esterification of sulfamoylbenzoic acid with different alcohols (e.g., methanol, hydroxyethyl alcohol) allows tunable hydrophilicity and reactivity. Methyl esters are simpler to synthesize but less versatile in aqueous systems .

- Environmental Impact: Ethametsulfuron methyl ester’s herbicidal activity highlights the ecological risks of sulfamoyl derivatives.

Preparation Methods

Direct Esterification of Saccharin with Ethylene Glycol

The most straightforward method for synthesizing 2-hydroxyethyl 2-sulfamoylbenzoate involves the direct reaction of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) with ethylene glycol under acidic conditions . In this approach, saccharin (15 g, 81.8 mmol) is refluxed with excess ethylene glycol (60 mL, 1.5 mol) in the presence of concentrated sulfuric acid (1.77 mL) for 12 hours. The reaction proceeds via acid-catalyzed ring-opening of the benzisothiazolone moiety, followed by esterification of the resulting sulfamoylbenzoic acid with ethylene glycol.

Post-reaction workup involves cooling the mixture to ambient temperature, followed by filtration and washing with water to isolate the crude product. Further purification by recrystallization yields 8.8 g (44%) of this compound as a white solid . -NMR analysis (400 MHz, DMSO-) confirms the structure, with peaks at δ 7.998–7.702 (m, 4H, aromatic protons), 7.417 (s, 2H, sulfonamide NH), and 4.282 ppm (t, J = 4.8 Hz, 2H, ester-linked CH) . The moderate yield is attributed to competing side reactions, such as incomplete ring-opening or oligomerization of ethylene glycol.

Halogenated Derivative Pathways

Alternative routes explore halogenated intermediates, such as 2-bromoethyl 2-sulfamoylbenzoate, synthesized via bromination of the parent compound . A mixture of this compound (6.16 g, 25.1 mmol), triphenylphosphine (7.90 g, 30.2 mmol), and N-bromosuccinimide (5.34 g, 30.2 mmol) in dichloromethane produces the bromoethyl derivative in 42% yield (5 g). While this method facilitates further functionalization (e.g., nucleophilic substitution), it diverges from the target compound and is less practical for direct synthesis.

Comparative Analysis of Methodologies

The table below summarizes key parameters for each method:

| Method | Reagents | Yield | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Direct esterification | Saccharin, ethylene glycol, HSO | 44% | 12 hours | Simplicity, minimal steps |

| Silyl-protected synthesis | TBSCl, imidazole, DMF | 44% | 12 hours | Enhanced selectivity |

| Bromoethyl intermediate | NBS, PPh, CHCl | 42% | Overnight | Versatility for derivatization |

Direct esterification remains the most accessible method, albeit with purification challenges. Silyl protection improves selectivity but requires additional steps, while halogenation routes are better suited for analog synthesis.

Mechanistic Insights and Optimization Strategies

The direct esterification mechanism involves protonation of saccharin’s carbonyl group by sulfuric acid, facilitating nucleophilic attack by ethylene glycol’s hydroxyl group. Ring-opening generates a sulfamoylbenzoic acid intermediate, which undergoes esterification . Side reactions, such as diol polymerization or incomplete acid catalysis, likely limit yields.

Optimization efforts could explore:

-

Catalyst screening : Substituting HSO with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions.

-

Solvent effects : Using polar aprotic solvents (e.g., DMF) to enhance solubility and reaction homogeneity.

-

Temperature modulation : Conducting reactions under microwave irradiation to reduce time and improve efficiency.

Rigorous characterization is critical for confirming product identity. -NMR spectra for this compound exhibit distinct signals for the aromatic protons (δ 7.998–7.702), sulfonamide NH (δ 7.417), and hydroxyethyl moiety (δ 4.282 and 3.728) . High-performance liquid chromatography (HPLC) analysis, as referenced in analogous syntheses , could further assess purity, though specific data for this compound is not provided in the sources.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxyethyl 2-sulfamoylbenzoate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via esterification of 2-sulfamoylbenzoic acid with ethylene glycol derivatives. Key steps include:

- Catalyst Selection : Sulfuric acid or phosphoric acid (1–5% w/w) enhances esterification efficiency by protonating the carbonyl group .

- Purification : Post-reaction quenching (neutralization with NaHCO₃) followed by solid-phase extraction (SPE) using C18 cartridges removes unreacted acids .

- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Yield improvements (>75%) are achievable by maintaining anhydrous conditions and a temperature of 60–70°C .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Use UV-Vis spectroscopy (λ = 260–280 nm) to track degradation in buffers (pH 2–12) over 24 hours. Hydrolysis of the ester bond is accelerated in alkaline conditions (pH > 10) .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~150°C. Store samples at 4°C in desiccated environments to prevent moisture-induced hydrolysis .

Q. Which spectroscopic techniques are most reliable for confirming the identity of this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 8.2–8.4 ppm (aromatic protons), δ 4.3–4.5 ppm (hydroxyethyl –CH₂), and δ 3.1 ppm (sulfamoyl –NH₂) .

- FT-IR : Key bands include 1730 cm⁻¹ (ester C=O), 1340 cm⁻¹ (S=O asymmetric stretch), and 1160 cm⁻¹ (S=O symmetric stretch) .

- Mass Spectrometry : ESI-MS in positive mode typically displays [M+H]⁺ at m/z 260.1 .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what experimental models can elucidate its mechanism of action?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibitory effects on carbonic anhydrase isoforms using stopped-flow CO₂ hydration assays. IC₅₀ values correlate with sulfamoyl group binding to the Zn²⁺ active site .

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3D7 for carbonic anhydrase II) to predict binding affinity. Hydroxyethyl groups may sterically hinder interactions in hydrophobic pockets .

Q. What advanced chromatographic methods resolve co-elution challenges when analyzing this compound in complex matrices?

- Methodological Answer :

- UHPLC-PDA : Employ a phenyl-hexyl column (e.g., Ascentis® Express, 2.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Retention time: 6.2–6.5 minutes .

- LC-MS/MS : Add 0.01% ammonium acetate to the mobile phase to enhance ionization efficiency. Monitor transitions m/z 260 → 182 (sulfamoyl fragment) and 260 → 104 (hydroxyethyl fragment) .

Q. How can conflicting data on the compound’s bioactivity be reconciled across studies?

- Methodological Answer :

- Purity Verification : Quantify impurities via HPLC-DAD. Even 2% contamination with 2-sulfamoylbenzoic acid can overstate bioactivity by 15–20% .

- Cell Model Variability : Standardize assays using primary human fibroblasts (ATCC® PCS-201-012™) instead of immortalized lines to reduce metabolic variability .

- Statistical Analysis : Apply Bland-Altman plots to assess inter-laboratory reproducibility of IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.